molecular formula C6H6N4O B096231 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 18591-70-3

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Cat. No. B096231
CAS RN: 18591-70-3
M. Wt: 150.14 g/mol
InChI Key: VVQUAWREPHCLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a derivative of the triazolopyridazine family, which is a class of heterocyclic compounds that have shown significant pharmaceutical importance due to their diverse biological activities. These compounds have been studied for various potential therapeutic applications, including anxiolytic, antiproliferative, cardiovascular, and anti-tumor activities .

Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions . Another synthesis approach for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines involves the condensation of aryl methyl ketone with 4-amino-1,2,4-triazole, followed by further condensation and ring closure steps .

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and X-ray diffraction (XRD). Density functional theory (DFT) calculations have been performed to confirm the harmony between theoretical and experimental values, and to determine molecular properties such as HOMO-LUMO energy gaps and global reactivity descriptors . Crystallographic studies have also been used to optimize the structure of derivatives for biological activity, as seen in the case of tankyrase inhibitors .

Chemical Reactions Analysis

Triazolopyridazine derivatives can undergo various chemical reactions, including condensation, cyclization, and rearrangement. For example, the unknown 5-hydroxy-6(5H)-1,2,4-triazolo[4,3-b]pyridazinones were prepared by rearrangement of 6-hydroxyalkoxy-1,2,4-triazolo[4,3-b]pyridazines in polyphosphoric acid . These reactions are often used to modify the structure of the core compound to enhance its biological activity or to study its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are closely related to their molecular structure. The crystallization in different crystal systems and space groups, as well as the presence of intermolecular hydrogen bonds and other interactions, can influence the compound's solubility, stability, and reactivity . Hirshfeld surface analysis and energy frameworks have been used to understand the molecular packing and the dominant interaction energies involved in the solid-state structure of these compounds .

Scientific Research Applications

  • Antiviral Activity : Some derivatives of this compound have demonstrated promising antiviral activity against the hepatitis A virus (HAV) (Shamroukh & Ali, 2008).

  • Anti-inflammatory and Anti-tumor Properties : Pyridazine derivatives, including those related to "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol", have shown significant biological properties like anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

  • Anti-asthmatic Activity : Compounds with a similar structure have exhibited potential as anti-asthmatic agents, specifically in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

  • Antiproliferative Activity : Derivatives of "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol" have shown inhibitory effects on the proliferation of endothelial and tumor cells, indicating potential applications in cancer treatment (Ilić et al., 2011).

  • Tankyrase Inhibition : Some derivatives have been synthesized as tankyrase inhibitors, which could be useful in exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

  • Anti-diabetic Drugs : Triazolo-pyridazine-6-yl-substituted piperazines, related to this compound, have been evaluated as anti-diabetic drugs, showing potential for dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).

  • Antimicrobial Activities : Some novel heterocyclic compounds based on related structures have shown high response against both gram-positive and gram-negative bacteria, as well as fungi (El-Salam et al., 2013).

properties

IUPAC Name

6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQUAWREPHCLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=NN=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892413
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

CAS RN

18591-70-3
Record name 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 3
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 4
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 5
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Reactant of Route 6
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Citations

For This Compound
2
Citations
JS Wang, X Li, ZL Chen, JL Feng, BH Bao… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Leeches (pinyin name Shui Zhi; Latin scientific name Hirudo;Hirudinea;Hirudinidae) and centipedes (pinyin name Wu Gong;Latin scientific name …
Number of citations: 11 www.sciencedirect.com
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.